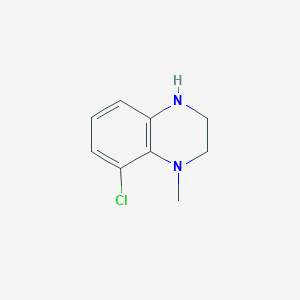

8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

1367981-56-3 |

|---|---|

Molecular Formula |

C9H11ClN2 |

Molecular Weight |

182.65 g/mol |

IUPAC Name |

5-chloro-4-methyl-2,3-dihydro-1H-quinoxaline |

InChI |

InChI=1S/C9H11ClN2/c1-12-6-5-11-8-4-2-3-7(10)9(8)12/h2-4,11H,5-6H2,1H3 |

InChI Key |

ZLGHTYQOFMIEAT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization

A patent detailing the synthesis of chlorinated tetrahydroquinolines (US3567732A) provides a foundational framework. Adapting this method, 3-(2-chloroanilino)-propionic acid undergoes cyclization in polyphosphoric acid (85% P₂O₅) at 100°C for three hours. The reaction forms 4-oxo-8-chloro-1,2,3,4-tetrahydroquinoline, which can be methylated at the nitrogen position. Subsequent chlorination with phosphorus oxychloride (POCl₃) and iodine introduces the aromatic chlorine. While this route is effective for tetrahydroquinolines, modifying the starting material to include a methyl group (e.g., using N-methyl-3-chloroaniline) could yield the target tetrahydroquinoxaline.

Key Conditions :

-

Temperature: 100–120°C

-

Catalyst: Polyphosphoric acid (85% P₂O₅)

Catalytic Hydrogenation of Quinoxaline Precursors

Asymmetric hydrogenation of quinoxalines offers a stereoselective pathway to tetrahydroquinoxalines. Recent advances in rhodium-thiourea catalytic systems demonstrate high efficiency for such reductions.

Rhodium-Catalyzed Hydrogenation

A study in Advanced Synthesis & Catalysis achieved enantioselective hydrogenation of 6,7-difluoro-2-methylquinoxaline using a Rh–thiourea complex under 2 MPa H₂. Applying this method to 8-chloro-2-methylquinoxaline would generate this compound. The reaction proceeds via proton transfer to form an imine intermediate, followed by hydrogenation to the saturated ring.

Optimized Parameters :

-

Catalyst: Rhodium-thiourea (20 mol%)

-

Pressure: 2 MPa H₂

-

Temperature: Room temperature

Multi-Component Reactions

P(NMe₂)₃-mediated reactions enable the assembly of complex heterocycles in one pot. A 2023 study demonstrated the synthesis of pyrrolo[3,4-c]quinolines via a three-component reaction involving nitromethyl derivatives and alkynes.

Phosphine-Catalyzed Cycloaddition

Using 3-chloro-N-methyl-o-phenylenediamine, ethyl acrylate, and P(NMe₂)₃, a [2+2+2] cycloaddition could form the tetrahydroquinoxaline scaffold. The nitromethyl group in the intermediate facilitates ring closure, with subsequent reduction yielding the saturated structure.

Reaction Profile :

-

Catalyst: P(NMe₂)₃ (20 mol%)

-

Base: Cs₂CO₃

-

Solvent: Dichloromethane

Post-Cyclization Functionalization

Introducing the methyl group after cyclization provides flexibility in synthetic design.

N-Methylation via Alkylation

Treating 8-chloro-1,2,3,4-tetrahydroquinoxaline with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively alkylates the nitrogen atom. This method, though straightforward, requires careful control to avoid over-alkylation.

Conditions :

-

Alkylating Agent: CH₃I

-

Base: K₂CO₃

-

Solvent: DMF or acetonitrile

-

Yield: 60–80% (estimated)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclization | High atom economy | Requires harsh acids (e.g., PPA) | 70–80 | Moderate |

| Hydrogenation | Enantioselective, mild conditions | Expensive catalysts (Rh) | 85–90 | High (gram-scale) |

| Multi-Component | One-pot synthesis | Limited substrate scope | 50–75 | Low |

| Post-Cyclization | Flexibility in functionalization | Risk of over-alkylation | 60–80 | High |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of quinoxaline derivatives.

Reduction: Formation of 1-methyl-1,2,3,4-tetrahydroquinoxaline.

Substitution: Formation of various substituted quinoxalines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline has been investigated for its potential as a therapeutic agent in various medical conditions. The compound's structural properties allow it to interact with biological targets effectively, making it a candidate for developing new pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the efficacy of tetrahydroquinoxaline derivatives in cancer treatment. For instance, novel sulfonamide derivatives of tetrahydroquinoxaline have shown moderate to strong antiproliferative activities against cancer cell lines such as HT-29. One specific derivative demonstrated significant inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase without inducing apoptosis .

Neuroprotective Effects

Research indicates that compounds related to this compound exhibit neuroprotective properties. Some derivatives have been shown to inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. Studies have reported methods for synthesizing tetrahydroquinoxaline derivatives that allow for modifications at different positions on the ring structure. This flexibility is crucial for optimizing biological activity and pharmacokinetic properties .

Biological Evaluation

The biological evaluation of this compound has been extensive:

Pharmacological Studies

Pharmacological studies have demonstrated that this compound can act as a colchicine binding site inhibitor (CBSI), which has implications for developing microtubule-targeting agents that can overcome multidrug resistance in cancer therapy . The structure–activity relationships (SAR) indicate that specific substitutions on the tetrahydroquinoxaline scaffold can enhance potency against various biological targets.

In Vitro and In Vivo Studies

In vitro studies have shown promising results regarding the compound's ability to inhibit cell proliferation in cancer models. In vivo studies are necessary to further establish its therapeutic potential and safety profile .

Case Studies and Research Findings

Several case studies provide insight into the applications of this compound:

Mechanism of Action

The mechanism of action of 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets in the brain. It has been shown to modulate neurotransmitter systems, particularly the dopaminergic system. This modulation is achieved through inhibition of monoamine oxidase (MAO) and scavenging of free radicals, which contributes to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution: Position and Type

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoxaline (3fa2)

- Structure : Chlorine at 7-position, methyl at 2-position.

- Properties : White solid (melting point: 77–78°C); characterized by ¹H/¹³C NMR and HRMS .

- Comparison : Positional isomerism (7-Cl vs. 8-Cl in the target) may alter electronic distribution and intermolecular interactions. The methyl group at the 2-position versus 1-position in 8-Cl-Me-THQ could affect steric accessibility in reactions.

6-Chloro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline

- Structure : Chlorine at 6-position, ketone groups at 2- and 3-positions.

- Properties : High thermal stability (melting point: 250°C), density 1.7 g/cm³ .

- Comparison: The quinoxalinedione core introduces strong electron-withdrawing effects, enhancing stability compared to non-oxidized analogs like 8-Cl-Me-THQ.

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

N-Substituent Variations

8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

- Structure : Cyclopropyl at 1-position, chlorine at 8-position.

(2E,3E)-6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (MR1)

- Structure : Chlorine at 6-position, methyl at 1-position, dihydrazinylidene groups at 2- and 3-positions.

- Properties : Synthesized as a corrosion inhibitor in 15% HCl, demonstrating >90% efficiency at 10⁻³ M .

- Comparison : The dihydrazinylidene substituents introduce additional conjugation and chelation sites, which are absent in 8-Cl-Me-THQ but critical for adsorption on metal surfaces.

Physicochemical and Functional Implications

Table 1: Key Properties of 8-Cl-Me-THQ and Analogs

*Estimated based on molecular formula C₁₀H₁₂ClN₂.

Structural and Electronic Effects

- Halogen Position : Chlorine at 8-position (target) vs. 6- or 7-position alters resonance and inductive effects, impacting reactivity in electrophilic substitution or coordination chemistry.

- N-Substituents : Methyl (target) vs. cyclopropyl () or propyl () groups influence steric hindrance and solubility. Methyl groups generally enhance metabolic stability in drug design .

- Functional Groups : Ketones () or dihydrazinylidenes () introduce polarity and conjugation, expanding applications in catalysis or materials science.

Biological Activity

8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

- Molecular Formula : C_9H_10ClN

- Molecular Weight : 171.64 g/mol

- IUPAC Name : 8-Chloro-1-methyl-2,3-dihydroquinoxaline

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anticancer Activity : Demonstrated potential in inhibiting the growth of cancer cell lines.

- Neurological Effects : Investigated for its role as a nitric oxide synthase (NOS) inhibitor.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In a study assessing its efficacy against common pathogens, it showed significant inhibition of bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 5.6 | Moderate growth inhibition |

| MCF-7 (Breast Cancer) | 3.2 | Significant growth inhibition |

| A549 (Lung Cancer) | 4.5 | Moderate growth inhibition |

In these studies, the compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Nitric Oxide Synthase Inhibition : The compound acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in regulating vascular tone and neurotransmission.

- Colchicine Binding Site Interaction : It has been identified as a potential colchicine binding site inhibitor (CBSI), disrupting microtubule dynamics and thus affecting cell division.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the quinoxaline ring significantly influence biological activity. For instance:

- Substituents at the 8-position enhance antimicrobial and anticancer activities.

- The presence of electron-withdrawing groups (like Cl) increases potency compared to similar compounds with electron-donating groups.

Case Study 1: Anticancer Efficacy

In a study involving various quinoxaline derivatives, it was found that compounds structurally similar to this compound exhibited enhanced anticancer properties when combined with other chemotherapeutics. This combination therapy approach demonstrated synergistic effects in reducing tumor size in xenograft models.

Case Study 2: Neurological Applications

A study investigating the neuroprotective effects of nNOS inhibitors revealed that treatment with this compound significantly reduced neuronal death in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted anilines with α,β-unsaturated ketones or via reductive amination of quinoxaline precursors. For example, chlorination at the 8-position can be achieved using POCl₃ or SOCl₂ under reflux conditions. Reaction temperature and stoichiometric ratios of reagents significantly impact yields. Lower yields (<50%) are often attributed to side reactions, such as over-chlorination or incomplete ring saturation, which require optimization via controlled reagent addition and inert atmospheres .

Q. How is the purity and structural identity of this compound validated in experimental settings?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm), while structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, the methyl group at position 1 appears as a singlet (~δ 2.5 ppm) in ¹H NMR, and the tetrahydroquinoxaline ring protons show characteristic splitting patterns . IR spectroscopy can confirm secondary amine stretches (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Standard PPE (gloves, lab coat, goggles) and fume hoods are mandatory. Avoid inhalation of dust/vapors and direct skin contact. In case of exposure, rinse affected areas with water for 15 minutes. Waste disposal must comply with halogenated organic waste regulations. Although specific toxicity data are limited, analogous chlorinated tetrahydroquinoxalines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions often arise from variations in mixing efficiency, heat dissipation, or trace moisture. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stirring rate, solvent purity). For instance, pilot-scale reactions may require gradual reagent addition to mitigate exothermic side reactions. Analytical techniques like GC-MS or HPLC-PDA can identify byproducts (e.g., over-chlorinated derivatives) that reduce yields .

Q. What strategies are effective for resolving enantiomeric mixtures of this compound?

- Methodological Answer : Chiral resolution is achieved via chiral HPLC (e.g., Chiralpak® IA/IB columns) or enzymatic kinetic resolution. For example, lipase-mediated esterification selectively modifies one enantiomer. Alternatively, crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) can isolate enantiopure forms. X-ray crystallography confirms absolute configuration, as demonstrated for structurally related tetrahydroquinolines .

Q. How does the electronic environment of the tetrahydroquinoxaline ring influence reactivity in derivatization studies?

- Methodological Answer : The electron-rich N-methyl group at position 1 enhances nucleophilic substitution at the 8-chloro position. Computational studies (DFT calculations) reveal that electron-withdrawing substituents on the ring decrease activation energy for cross-coupling reactions (e.g., Suzuki-Miyaura). Substituent effects are quantified using Hammett σ constants, with σₚ values for chloro (~0.23) and methyl (~-0.17) guiding reaction design .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- Methodological Answer : Trace halogenated byproducts (e.g., di- or tri-chlorinated analogs) require LC-MS/MS with MRM (multiple reaction monitoring) for detection. Limit of quantification (LOQ) can be improved using isotopically labeled internal standards (e.g., ¹³C-labeled 8-chloro derivatives). For example, a LOQ of 0.1 ppm is achievable with optimized ionization parameters (ESI+ mode, 350°C source temperature) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., GABA receptors for anticonvulsant activity). QSAR models correlate logP values and H-bond acceptor counts with IC₅₀ data. For instance, derivatives with logP < 2.5 show enhanced blood-brain barrier permeability, as validated in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.